N-[(3,4-Dichlorophenyl)methyl]-1H-indazol-6-amine is a synthetic organic compound belonging to the class of indazole-carboxamides. [] It is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters in the brain. [] This compound has garnered significant interest in scientific research due to its potential therapeutic applications in neurological disorders. []
N-[(3,4-Dichlorophenyl)methyl]-1H-indazol-6-amine is synthesized through a multi-step process involving standard synthetic procedures. [] The synthesis starts with commercially available starting materials and utilizes common organic reactions such as amide bond formation and reductive amination. [] The specific synthetic route and reaction conditions are detailed in the paper by Vieth et al. [] The overall yield of the synthesis is reported to be high. []
The molecular structure of N-[(3,4-Dichlorophenyl)methyl]-1H-indazol-6-amine has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [] Computational studies have also been employed to investigate its structural features and interactions with target proteins. [] The molecule consists of an indazole ring core substituted with a carboxamide group at the 5-position and a (3,4-dichlorophenyl)methylamino group at the 1-position. []
N-[(3,4-Dichlorophenyl)methyl]-1H-indazol-6-amine acts as a competitive and reversible inhibitor of MAO-B. [] It binds to the active site of the enzyme, preventing the binding of the natural substrate and thus inhibiting its enzymatic activity. [] Computational docking studies suggest that the compound forms key interactions with specific amino acid residues within the MAO-B active site, contributing to its high potency and selectivity. []
N-[(3,4-Dichlorophenyl)methyl]-1H-indazol-6-amine has been investigated for its potential therapeutic applications in neurological disorders associated with MAO-B dysregulation. [] Its high potency and selectivity for MAO-B make it a promising candidate for further preclinical and clinical development. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2